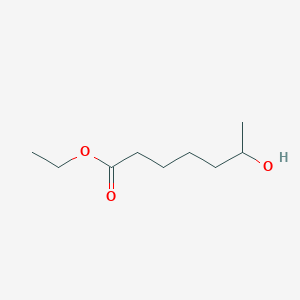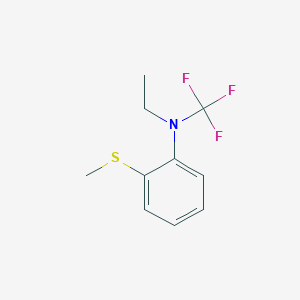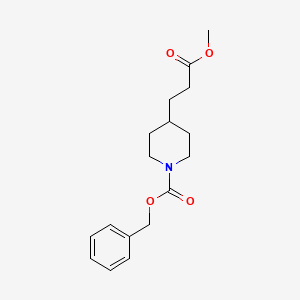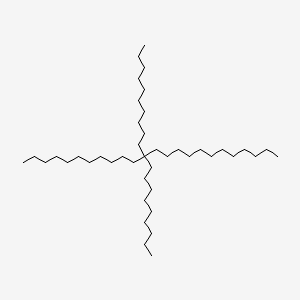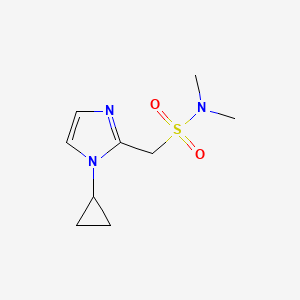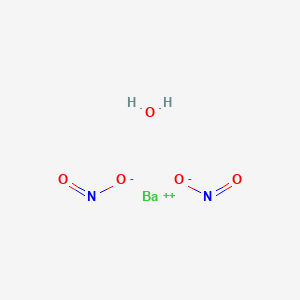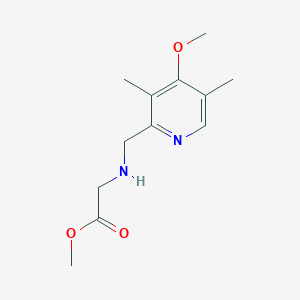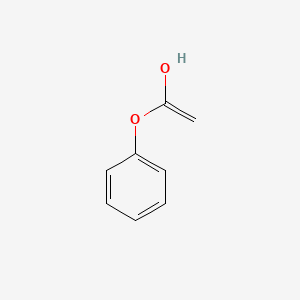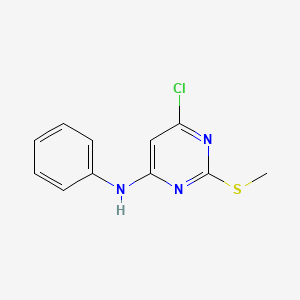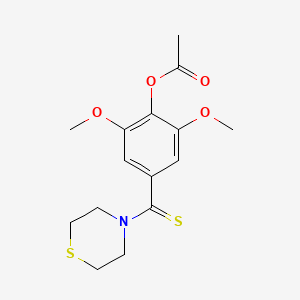
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is an organic compound with a complex structure that includes phenol, methoxy, and thiomorpholinothiocarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate typically involves multiple steps. The starting material is often 2,6-dimethoxyphenol, which undergoes a series of reactions to introduce the thiomorpholinothiocarbonyl group. The reaction conditions usually involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate involves its interaction with specific molecular targets. The thiomorpholinothiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has a similar structure but with an allyl group instead of the thiomorpholinothiocarbonyl group.
Phenol, 4-ethyl-2,6-dimethoxy-: This compound features an ethyl group in place of the thiomorpholinothiocarbonyl group.
Uniqueness
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is unique due to the presence of the thiomorpholinothiocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological molecules are required.
Eigenschaften
CAS-Nummer |
35624-97-6 |
|---|---|
Molekularformel |
C15H19NO4S2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
[2,6-dimethoxy-4-(thiomorpholine-4-carbothioyl)phenyl] acetate |
InChI |
InChI=1S/C15H19NO4S2/c1-10(17)20-14-12(18-2)8-11(9-13(14)19-3)15(21)16-4-6-22-7-5-16/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
FYHXRXUYDLOVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=S)N2CCSCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


